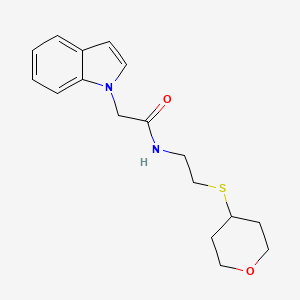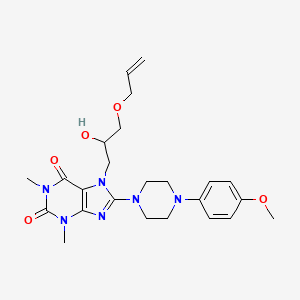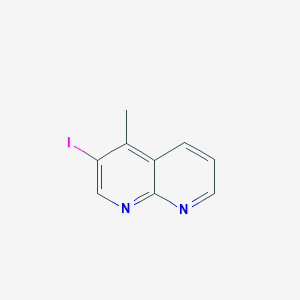![molecular formula C20H18ClN5O2S B2650746 7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904584-06-1](/img/structure/B2650746.png)
7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It contains several functional groups, including an amine, a sulfonyl group, and a triazoloquinazolin ring system .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a quinazolin ring system fused with a triazole ring. The quinazolin ring is substituted at the 7-position with a chlorine atom, at the 3-position with a sulfonyl group attached to a 3,4-dimethylphenyl group, and at the 5-position with an amine group that is further substituted with a cyclopropyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amine group might undergo reactions with acids or electrophiles, and the chlorine atom might be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar functional groups like the sulfonyl group and the amine might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthetic Methodologies
- Chemical Synthesis : Triazoloquinazoline derivatives have been synthesized through various chemical reactions, demonstrating the versatility and adaptability of these compounds in synthetic chemistry. For instance, preparation of triazoloquinazolinium betaines and exploration of molecular rearrangements highlight the chemical diversity and potential for creating novel compounds with unique properties (Crabb et al., 1999).
Pharmacological Potential
- Biological Activities : Various triazoloquinazoline derivatives have been evaluated for their biological activities, including antihistaminic, diuretic, and hypotensive effects. This underscores their potential as therapeutic agents or research tools in pharmacology and medicinal chemistry. For example, novel triazoloquinazolines were synthesized and found to possess significant H(1)-antihistaminic activity, indicating their potential utility in developing new antihistamines (Alagarsamy et al., 2008).
Potential for Drug Development
- Antiviral and Anticancer Applications : Triazoloquinazoline derivatives have been explored for their antiviral and anticancer activities, suggesting their utility in the development of new therapeutic agents. Research on novel quinazolinone derivatives as diuretic agents and studies on their synthesis and hypotensive activity further illustrate the compound's versatility and potential in drug development (Maarouf et al., 2004).
Herbicidal Activity
- Agricultural Applications : Some triazoloquinazoline derivatives have shown excellent herbicidal activity against a broad spectrum of vegetation, indicating their potential use in agricultural research and as a basis for developing new herbicides (Moran, 2003).
Adenosine Receptor Antagonism
- Neuroscience Research : The adenosine receptor antagonistic properties of certain triazoloquinazolines, such as their potent inhibition of adenosine receptors, are of particular interest in neuroscience and pharmacology. This could potentially be leveraged in the study of neurodegenerative diseases and the development of neuroprotective therapies (Kim et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
7-chloro-N-cyclopropyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c1-11-3-7-15(9-12(11)2)29(27,28)20-19-23-18(22-14-5-6-14)16-10-13(21)4-8-17(16)26(19)25-24-20/h3-4,7-10,14H,5-6H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSONBKPDHUUIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-N-cyclopropyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine](/img/structure/B2650663.png)
![Methyl 2-amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2650664.png)




![1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2650674.png)
![2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine](/img/structure/B2650676.png)
![N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide](/img/structure/B2650678.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2650681.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one](/img/structure/B2650683.png)

